2-cyclopropyl-9-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves innovative methodologies that enable the formation of complex structures. A notable approach is the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, which allows for the efficient construction of these compounds with high yields. This method demonstrates the capability to furnish diazaspiro[5.5]undecane derivatives from easily accessible divinylketones containing various substituents, showcasing the versatility and adaptability of synthetic strategies for these molecules (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by detailed elucidation techniques such as NMR and X-ray crystallography. These techniques have revealed that the cyclohexanone unit within the spirocycles often prefers a chair conformation. Additionally, the crystal structure analysis highlights the significance of intermolecular hydrogen bonding and various interactions like CArH⋯π and π–π stacking, which play crucial roles in the crystal packing of these molecules (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse and include processes like spirocyclization of pyridine substrates and intramolecular addition reactions. These reactions highlight the reactivity and potential for modification of the diazaspiro[5.5]undecane framework, enabling the synthesis of substituted derivatives through relatively straightforward methodologies (Parameswarappa & Pigge, 2011).
properties
IUPAC Name |
2-cyclopropyl-9-(2,2-dimethyloxane-4-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-19(2)13-15(6-12-25-19)18(24)21-10-8-20(9-11-21)7-5-17(23)22(14-20)16-3-4-16/h15-16H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLPRMDOEPCXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)N2CCC3(CCC(=O)N(C3)C4CC4)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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